molecular formula C23H52O2Si2 B14591856 1,2-Heptadecanediol, di-TMS CAS No. 61574-61-6

1,2-Heptadecanediol, di-TMS

Cat. No.: B14591856
CAS No.: 61574-61-6
M. Wt: 416.8 g/mol
InChI Key: XICQYVTWPKNSEP-UHFFFAOYSA-N
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Description

. This compound is a derivative of 1,2-heptadecanediol, where the hydroxyl groups are protected by trimethylsilyl (TMS) groups. The TMS groups enhance the compound’s stability and volatility, making it useful in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Heptadecanediol, di-TMS, can be synthesized by reacting 1,2-heptadecanediol with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (NEt3). The reaction typically proceeds under mild conditions, with the TMS groups protecting the hydroxyl functionalities .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Heptadecanediol, di-TMS, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Heptadecanediol, di-TMS, has several scientific research applications:

    Chemistry: Used as a protecting group for hydroxyl functionalities in synthetic organic chemistry.

    Biology: Utilized in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.

    Medicine: Employed in the analysis of steroid hormones and other bioactive compounds.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Heptadecanediol, di-TMS, involves the protection of hydroxyl groups by TMS groups. This protection prevents unwanted reactions and enhances the compound’s stability and volatility. The TMS groups can be selectively removed under specific conditions, allowing for controlled chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Heptadecanediol, di-TMS, is unique due to its specific chain length and the presence of TMS groups, which provide enhanced stability and volatility. These properties make it particularly useful in analytical and synthetic applications where protection of hydroxyl groups is required .

Properties

CAS No.

61574-61-6

Molecular Formula

C23H52O2Si2

Molecular Weight

416.8 g/mol

IUPAC Name

trimethyl(1-trimethylsilyloxyheptadecan-2-yloxy)silane

InChI

InChI=1S/C23H52O2Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25-27(5,6)7)22-24-26(2,3)4/h23H,8-22H2,1-7H3

InChI Key

XICQYVTWPKNSEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CO[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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